molecular formula C8H6N2 B14761067 Cyclohepta[c]pyrazole CAS No. 275-70-7

Cyclohepta[c]pyrazole

Cat. No.: B14761067
CAS No.: 275-70-7
M. Wt: 130.15 g/mol
InChI Key: UREWVVFRSGFOEL-UHFFFAOYSA-N
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Description

Cyclohepta[c]pyrazole is a heterocyclic compound characterized by a seven-membered ring fused to a pyrazole ring. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohepta[c]pyrazole can be synthesized through various methods. One common approach involves the Friedel-Crafts ring closure of suitable synthesized carboxylic acids and alkanols in the presence of catalysts such as aluminum chloride (AlCl₃), nitromethane (CH₃NO₂), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) . Another method includes the use of [3+2] cycloaddition reactions involving diazo compounds and alkynes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production. The use of environmentally friendly and cost-effective methods is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclohepta[c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO₄, H₂O₂

    Reducing agents: LiAlH₄, NaBH₄

    Catalysts: AlCl₃, P₂O₅, PPA

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Properties

CAS No.

275-70-7

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

cyclohepta[c]pyrazole

InChI

InChI=1S/C8H6N2/c1-2-4-7-6-9-10-8(7)5-3-1/h1-6H

InChI Key

UREWVVFRSGFOEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NN=C2C=C1

Origin of Product

United States

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